molecular formula C7H4ClN3O2 B12975208 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B12975208
M. Wt: 197.58 g/mol
InChI Key: CEOYDLITIOFPAU-UHFFFAOYSA-N
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Description

6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a high-purity heterocyclic compound with the molecular formula C7H4ClN3O2 and a molecular weight of 197.58 g/mol. It is supplied for research applications as a key synthetic intermediate and building block in medicinal chemistry. This compound is a chlorinated derivative of a pyrido[2,3-d]pyrimidine-dione core, a scaffold recognized in pharmaceutical research for its diverse bioactivity. Scientific literature indicates that structurally related pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been investigated in patents for their potential therapeutic applications, including the development of agents for autoimmune diseases and pain . The presence of the chlorine atom and the dione functionality makes it a versatile precursor for further chemical modifications, such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, to create novel compounds for biological screening. Researchers can utilize this building block in the exploration of new chemical entities, particularly within drug discovery programs focused on small molecule therapeutics. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58 g/mol

IUPAC Name

6-chloro-1H-pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C7H4ClN3O2/c8-3-1-4-5(9-2-3)10-7(13)11-6(4)12/h1-2H,(H2,9,10,11,12,13)

InChI Key

CEOYDLITIOFPAU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=O)NC(=O)N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be achieved through various methods. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl . Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, solvent, and reaction time.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atom at position 6 participates in nucleophilic substitution reactions under mild conditions. Key findings include:

Reagents/Conditions :

  • Ammonia/Amines : Reacts with aqueous ammonia or primary/secondary amines in polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C to yield 6-amino derivatives .

  • Thiols : Forms 6-thioether analogs using sodium hydride (NaH) as a base in ethanol .

Major Products :

Reaction PartnerProductYield (%)Reference
Methylamine6-(Methylamino)pyrido[2,3-d]pyrimidine-2,4-dione78
4-Fluoroaniline6-(4-Fluorophenylamino) derivative65
Benzyl mercaptan6-(Benzylthio) analog82

Cyclization and Ring Expansion

The compound serves as a precursor for synthesizing fused heterocycles:

Key Reactions :

  • With α,β-Unsaturated Carbonyls : Undergoes Michael addition followed by cyclization to form pyrido[2,3-d]pyrimidine-fused quinazolines .

  • Vilsmeier-Haack Reaction : Reacts with POCl₃/DMF to introduce formyl groups, enabling further annulation .

Example :

  • Reaction with malononitrile in acetic acid yields tricyclic derivatives with antitumor activity .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at position 6:

Conditions :

  • Suzuki-Miyaura : Uses Pd(PPh₃)₄ with aryl boronic acids in dioxane/H₂O (90°C, 12 h) .

  • Buchwald-Hartwig Amination : Employing Xantphos/Pd₂(dba)₃ with aryl amines .

Major Products :

Coupling PartnerCatalyst SystemProductERK2 Inhibition (% at 1 μM)
4-IodobenzonitrilePd(PPh₃)₄6-(4-Cyanophenyl) derivative97.2
2-Fluoro-4-iodoanilinePd(OAc)₂/Xantphos6-(2-Fluoro-4-aminophenyl) analog84.8

Halogen Exchange

The chlorine atom undergoes halogen displacement under specific conditions:

Fluorination :

  • Uses KF/18-crown-6 in DMSO at 120°C to produce 6-fluoro derivatives .

Bromination :

  • Achieved via NBS (N-bromosuccinimide) in CCl₄ under UV light .

Reductive Alkylation

The pyrimidine ring undergoes selective reduction:

Conditions :

  • Sodium Borohydride (NaBH₄) : Reduces the 2,4-dione moiety to diol intermediates in methanol .

  • Catalytic Hydrogenation : Pd/C/H₂ in ethanol converts the dione to a tetrahydro derivative .

Condensation with Carbonyl Compounds

The NH groups participate in Knoevenagel-like condensations:

Example :

  • Reaction with benzaldehyde in acetic acid yields Schiff base derivatives, enhancing COX-2 inhibitory activity (109% relative potency vs. indomethacin) .

Chlorination/Dechlorination

Chlorination :

  • POCl₃ in refluxing toluene introduces additional chlorine atoms at position 7 .
    Dechlorination :

  • Bu₃SnH/Pd(PPh₃)₄ selectively removes chlorine at position 6 .

Biological Activity Correlation

Reaction products exhibit significant pharmacological profiles:

DerivativeBiological ActivityIC₅₀/PotencyReference
6-(3,4,5-Trimethoxyphenylamino)ERK2/PI3Kα dual inhibitor16 nM (ERK2)
6-(4-Methoxybenzoyl)COX-2 inhibition105% vs. indomethacin
6-Cyano analogAnticancer (MCF-7 cells)2.1 μM

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibits anticancer properties. It has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that derivatives of this compound can selectively target cancer cells while sparing normal cells, making it a promising candidate for developing new anticancer therapies .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary data suggest that it possesses significant antibacterial and antifungal properties, which could lead to the development of new antimicrobial agents .

Organic Synthesis Applications

1. Synthesis of Heterocyclic Compounds
this compound serves as an important building block in the synthesis of more complex heterocyclic compounds. It is utilized in the preparation of various derivatives that have biological activity, including those used in pharmaceuticals .

2. Reaction Intermediates
This compound is often employed as an intermediate in multi-step organic syntheses. Its unique structure allows for various chemical transformations that lead to the formation of novel compounds with potential therapeutic effects .

Case Studies and Research Findings

StudyFocusFindings
Nagasawa et al., 2000Anticancer ActivityIdentified selective kinase inhibitors derived from this compound that inhibit cancer cell growth.
Jones et al., 1999Antimicrobial PropertiesDemonstrated significant antibacterial activity against Gram-positive bacteria.
Recent Synthesis StudiesOrganic SynthesisUtilized as a precursor for synthesizing novel heterocycles with promising biological activities.

Mechanism of Action

The mechanism of action of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tyrosine kinases and cyclin-dependent kinases, which play crucial roles in cell signaling and proliferation . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and exerting its biological effects.

Comparison with Similar Compounds

Key Insights :

  • Electron-withdrawing groups (e.g., Cl, F) lower HOMO energy, enhancing electrophilicity and interaction with enzyme active sites .
  • Amino groups (NH₂) increase solubility and H-bond donor capacity, critical for kinase inhibition (e.g., eEF-2K) .
  • Aromatic acyl/hydroxybenzoyl groups extend π-conjugation, reducing bandgap (ΔE) and stabilizing charge-transfer complexes .

Enzyme Inhibition

  • 6-Chloro derivatives exhibit potent inhibition of cyclin-dependent kinases (CDKs) and dihydrofolate reductase (DHFR) due to Cl-induced polarization of the pyrimidine ring .
  • Fluorinated analogs (e.g., 2o) show herbicidal activity by binding to protoporphyrinogen oxidase (PPO) via π-π stacking (5.9–6.0 Å) and H-bonds (2.3–4.3 Å) with Arg98/Thr176 residues .

Electronic Structure and Bioactivity

DFT studies reveal:

  • HOMO-LUMO gaps correlate with bioactivity. For example, 2o (ΔE = 3.91 eV) has higher herbicidal potency than hydroxybenzoyl derivatives (ΔE = 3.93–4.10 eV) .
  • Chlorine substituents localize HOMO on the pyridopyrimidine core, favoring charge transfer to enzyme cofactors (e.g., FAD) .

Biological Activity

6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of the pyridopyrimidine family, which is known for diverse pharmacological properties including anticancer, antimicrobial, and antiviral activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H4ClN3O2. Its structural features include a fused pyridine and pyrimidine ring system with a chlorine substituent at the 6-position. This substitution can significantly influence the compound's reactivity and biological interactions.

Anticancer Activity

Research indicates that compounds in the pyridopyrimidine class exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines. A study reported that certain derivatives demonstrated IC50 values ranging from 29 to 59 µM against different cancer cell lines . Specifically, one derivative exhibited potent inhibition of key enzymes such as EGFR and CDK2 with IC50 values comparable to established tyrosine kinase inhibitors like sunitinib .

Antimicrobial Activity

The antimicrobial properties of pyridopyrimidines have also been highlighted in research. Compounds within this class have been reported to exhibit activity against a range of bacteria and fungi. The mechanism often involves inhibition of specific enzymes or pathways critical for microbial survival . For example, studies have shown selective inhibition of adenosine kinase and other targets relevant to microbial metabolism .

Antiviral Activity

Emerging evidence suggests that this compound may also possess antiviral properties. Similar compounds have been investigated for their ability to inhibit viral replication through interaction with viral enzymes or host cell pathways essential for viral life cycles .

The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key kinases involved in cell signaling pathways that regulate cell proliferation and survival.
  • Induction of Apoptosis : Some studies suggest that it can induce apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic protein levels .
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest in certain cancer cell lines, enhancing its potential as an anticancer agent.

Case Studies

Several case studies have documented the biological effects of related pyridopyrimidine compounds:

  • Cytotoxicity Against Cancer Cells : A derivative was tested against HepG2 cells and was found to significantly induce apoptosis through caspase activation and downregulation of Bcl-2 proteins .
  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyridopyrimidine derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones compared to controls .

Data Summary Table

Activity TypeTarget Organism/Cell LineIC50 Value (µM)References
AnticancerHepG240 - 204
AntimicrobialStaphylococcus aureus15 - 30
AntiviralInfluenza virusNot specified

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, and how can reaction conditions be optimized?

  • Methodological Answer : Two primary routes are documented:

  • Alkylation of amino precursors : For example, 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione reacts with ethyl iodide in the presence of a base (e.g., K₂CO₃) to yield 40% of the ethyl-substituted derivative . Optimization involves adjusting solvent polarity (DMF vs. dichloromethane) and reaction time.
  • Vilsmeier formylation : 6-Amino derivatives undergo formylation using POCl₃/DMF to introduce formyl groups, as seen in the synthesis of 6-(2-hydroxybenzoyl) derivatives (yields up to 92% under THF reflux with p-toluenesulfonic acid) .
    • Key Data : Reaction yields range from 29% (for bulky substituents) to 92% (for hydroxybenzoyl derivatives) .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

  • Methodological Answer :

  • 1H/13C NMR : Critical for confirming substituent positions. For example, compound 6a (hydroxybenzoyl derivative) shows distinct pyridyl proton signals at δ 8.42 (C5-H) and δ 8.97 (C7-H) .
  • LCMS/ESI-MS : Used to verify molecular ions, such as m/z 310.17 [M+H]+ for 6a .
  • X-ray crystallography : Resolves structural ambiguities, as demonstrated for hydrogen-bonded dimers in trifluoromethyl derivatives .

Advanced Research Questions

Q. How do substituents at the 6-position influence bioactivity and physicochemical properties?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., Cl, CF₃) : Enhance stability and enzyme binding via hydrophobic interactions. The trifluoromethyl group in improves herbicidal activity by altering electron density.
  • Amino/alkylamino groups : Increase solubility and kinase inhibition potential. Compound 18c (cyclopropyl-ethyl derivative) showed eEF-2K inhibitory activity, attributed to its compact substituent geometry .
    • Data Contradictions : While computational models may predict higher activity for bulky groups, experimental data (e.g., 29% yield for bis-aryl derivatives in ) suggest steric hindrance limits reactivity.

Q. How can researchers design SAR studies to identify potent kinase inhibitors?

  • Methodological Answer :

  • Step 1 : Synthesize derivatives with varying substituents (e.g., chloro, amino, hydroxybenzoyl) using protocols from and .
  • Step 2 : Screen against kinase targets (e.g., eEF-2K) via enzymatic assays. For instance, compound 6 in demonstrated IC₅₀ values in the nanomolar range.
  • Step 3 : Correlate substituent electronic properties (Hammett constants) with activity trends. Hydrophobic groups (e.g., cyclopropyl) improve membrane permeability .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

  • Methodological Answer :

  • Kinetic studies : Vary reaction temperatures (e.g., 60°C for THF reflux in ) to test computational transition states.
  • Solvent effects : Polar aprotic solvents (DMF) may stabilize intermediates better than non-polar ones, explaining higher yields for formylation reactions .
  • 2D NMR/HPLC purity checks : Confirm whether side products (e.g., dimerization in ) skew experimental results.

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